molecular formula C4H7ClN2O B12366745 6-Chloro-1,3-diazinan-4-one

6-Chloro-1,3-diazinan-4-one

Cat. No.: B12366745
M. Wt: 134.56 g/mol
InChI Key: WTZMEHIBBDNVPA-UHFFFAOYSA-N
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Description

6-Chloro-1,3-diazinan-4-one is a heterocyclic compound that belongs to the diazine family Diazines are characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-1,3-diazinan-4-one typically involves the chlorination of 1,3-dimethylbarbituric acid. The process includes a reflux reaction with a chlorinating agent such as phosphorus oxychloride in a water-insoluble organic solvent . The reaction mixture is then quenched with water to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient chlorinating agents and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Chloro-1,3-diazinan-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

  • Pyridazine (1,2-diazine)
  • Pyrimidine (1,3-diazine)
  • Pyrazine (1,4-diazine)

Comparison: 6-Chloro-1,3-diazinan-4-one is unique due to the presence of the chlorine atom and the specific arrangement of nitrogen atoms in the ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to other diazines .

Properties

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

6-chloro-1,3-diazinan-4-one

InChI

InChI=1S/C4H7ClN2O/c5-3-1-4(8)7-2-6-3/h3,6H,1-2H2,(H,7,8)

InChI Key

WTZMEHIBBDNVPA-UHFFFAOYSA-N

Canonical SMILES

C1C(NCNC1=O)Cl

Origin of Product

United States

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